

Application Notes and Protocols: Dicyandiamide in One-Component Epoxy Adhesives

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Compound of Interest

Compound Name: **Dicyandiamide**

Cat. No.: **B1669379**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicyandiamide (DICY or DCD) is a widely used latent curing agent for one-component epoxy adhesives.^[1] Its latency allows for the formulation of stable, single-component systems that can be stored for extended periods at room temperature (e.g., 6 to 12 months) and cure rapidly upon heating.^{[1][2]} This property makes DICY-cured epoxies highly valuable in various industrial applications, including automotive, aerospace, electronics, and general assembly, where they are used for structural bonding, composites, and powder coatings.^{[1][3][4]} DICY is a white crystalline powder that is largely insoluble in epoxy resins at ambient temperatures, which contributes to its latency.^[1] Upon heating, it becomes soluble and reacts with the epoxy resin to form a highly crosslinked, thermoset polymer with excellent mechanical properties, good chemical resistance, and high thermal stability.^{[1][5]}

Curing Mechanism

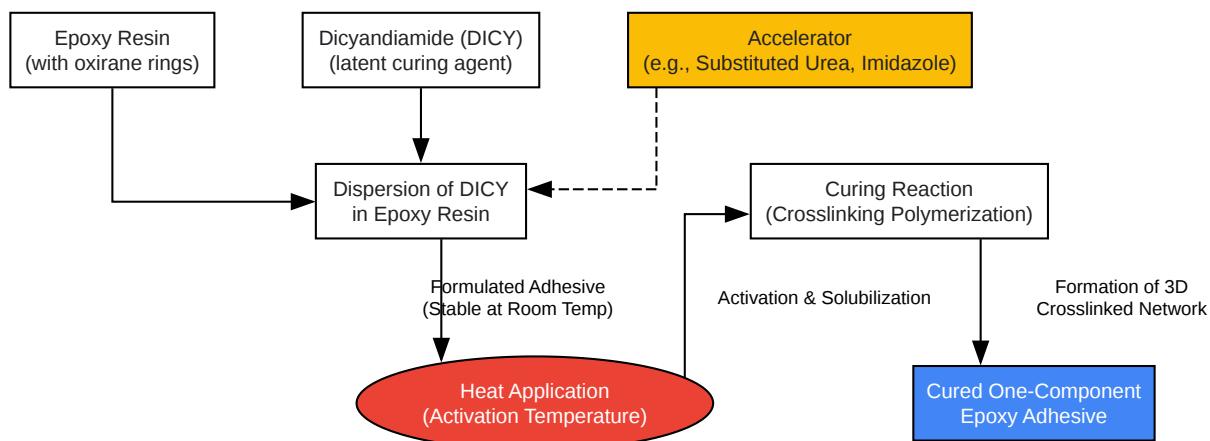
The curing of epoxy resins with **dicyandiamide** is a complex process involving multiple reactions. DICY has four active hydrogen atoms and a nitrile group, all of which can participate in the reaction with epoxy groups. The mechanism is generally understood to proceed through the following key steps, often facilitated by accelerators:

- Activation & Solubilization: At elevated temperatures (typically >150°C), the DICY particles dissolve in the epoxy resin.^{[1][2]} This step is crucial for the reaction to begin.

- Initial Amine-Epoxy Addition: The amino groups of the DICY molecule react with the epoxy groups of the resin, initiating the polymerization process.[5]
- Intramolecular Cyclization and Chain Extension: The initial adducts can undergo intramolecular cyclization reactions.[5]
- Catalytic Action and Crosslinking: Tertiary amines, which can be formed during the reaction or added as accelerators, catalyze the anionic polymerization of the epoxy groups, leading to a densely crosslinked network.[5] The reaction involves both the epoxy groups and the secondary hydroxyl groups present in the epoxy resin backbone.[1]

The curing reaction is highly temperature-dependent. Without an accelerator, the peak curing temperature is around 200°C.[2] However, accelerators such as substituted ureas, imidazoles, and other amines are commonly used to lower the curing temperature to a range of 120-160°C. [1][2][6]

Diagram of the Curing Pathway



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Caption: Logical workflow for the formulation and curing of a one-component DICY epoxy adhesive.

Formulation Guidelines

The properties of a one-component epoxy adhesive can be tailored by adjusting the formulation. Key components and typical concentrations are summarized below.

Component	Function	Typical Concentration (phr ¹)	Notes
Epoxy Resin	Primary binder	100	Bisphenol A (BPA) or Bisphenol F (BPF) based liquid or solid resins are common.[5]
Dicyandiamide (DICY)	Latent Curing Agent	3-4 (for solid resins) 5-7 (for liquid resins)[1]	Particle size is critical; <10 µm is preferred for good dispersion and stability.[1][2]
Accelerator	Lowers cure temp/time	0.2 - 10	Substituted ureas, imidazoles, and tertiary amines are common choices.[1][7]
Toughening Agent	Improves flexibility/impact resistance	Varies	e.g., Carboxyl-terminated butadiene nitrile (CTBN) rubber. [1]
Filler	Modifies rheology, cost, CTE ²	Varies	e.g., Fumed silica (for anti-settling), talc, calcium carbonate, alumina.[1][8]
Adhesion Promoter	Enhances bonding to substrates	Varies	Silane-based compounds are often used.

¹phr: parts per hundred parts of resin by weight. ²CTE: Coefficient of Thermal Expansion.

Performance Characteristics

The performance of DICY-cured epoxy adhesives is dependent on the specific formulation and cure schedule. The following tables summarize typical quantitative data found in the literature.

Table 1: Curing Schedules and Thermal Properties

Curing Schedule	Accelerator	Glass Transition Temp. (Tg)	Reference(s)
30-60 min @ 145-160°C	Often used	~120°C	[1]
~30 min @ 200°C	None	Varies	[2]
~30 min @ ~150°C	Substituted Urea	Varies	[2]
3 min @ 120°C	EOCN-BPA/DICY system	Not specified	[6]
90 min @ 110°C	Substituted Urea (10 phr)	Not specified	[1]
Not specified	Varies	120°C to 160°C	[9]

Table 2: Mechanical Properties

Property	Value	Test Conditions	Formulation Notes	Reference(s)
Tensile Shear Strength	3000 - 4500 psi	Not specified	Toughened systems	[1]
Tensile Strength	27.1 MPa	25°C	TGDDM Epoxy / DICY	[4][10]
Shear Strength	12.6 MPa	200°C	TGDDM Epoxy / DICY	[4][10]

Experimental Protocols

Protocol 1: Preparation of a One-Component DICY-Cured Epoxy Adhesive

This protocol describes a general method for preparing a basic one-component epoxy adhesive.

- Materials and Equipment:

- Liquid Bisphenol A epoxy resin (e.g., EPON™ Resin 828)
- Micronized **Dicyandiamide** (<10 µm particle size)
- Accelerator (e.g., a substituted urea like Diuron)
- Fumed silica (as a rheology modifier/anti-settling agent)
- Planetary mixer or high-speed mechanical stirrer
- Three-roll mill (optional, for optimal dispersion)
- Vacuum oven or desiccator

- Procedure:

- Pre-Drying: Dry the DICY powder and any fillers in a vacuum oven at a moderate temperature (e.g., 60-70°C) for several hours to remove any absorbed moisture.
- Mixing: a. Weigh the liquid epoxy resin into a suitable mixing vessel. b. Gradually add the fumed silica to the resin while mixing at a low speed to avoid excessive air entrapment. Mix until a homogenous paste is formed. c. In a separate container, dry-blend the micronized DICY and the chosen accelerator. d. Slowly add the DICY/accelerator blend to the epoxy/silica mixture. e. Increase the mixing speed and continue to mix until all powders are thoroughly wetted out and evenly dispersed. During this step, care should be taken to keep the temperature of the mixture below 45°C to prevent premature reaction.[8]
- Dispersion (Optional but Recommended): For the highest stability and performance, pass the mixture through a three-roll mill for two or more cycles to ensure uniform dispersion and break up any agglomerates.[8]
- Degassing: Place the final formulation in a vacuum chamber to remove any entrapped air bubbles until foaming subsides.

- Storage: Transfer the adhesive to a sealed container. Store at room temperature or in a refrigerated environment for extended shelf life.[1]

Protocol 2: Characterization of Curing Behavior by Differential Scanning Calorimetry (DSC)

DSC is used to determine the curing profile, including onset temperature, peak exotherm temperature, and total heat of reaction (ΔH).[11]

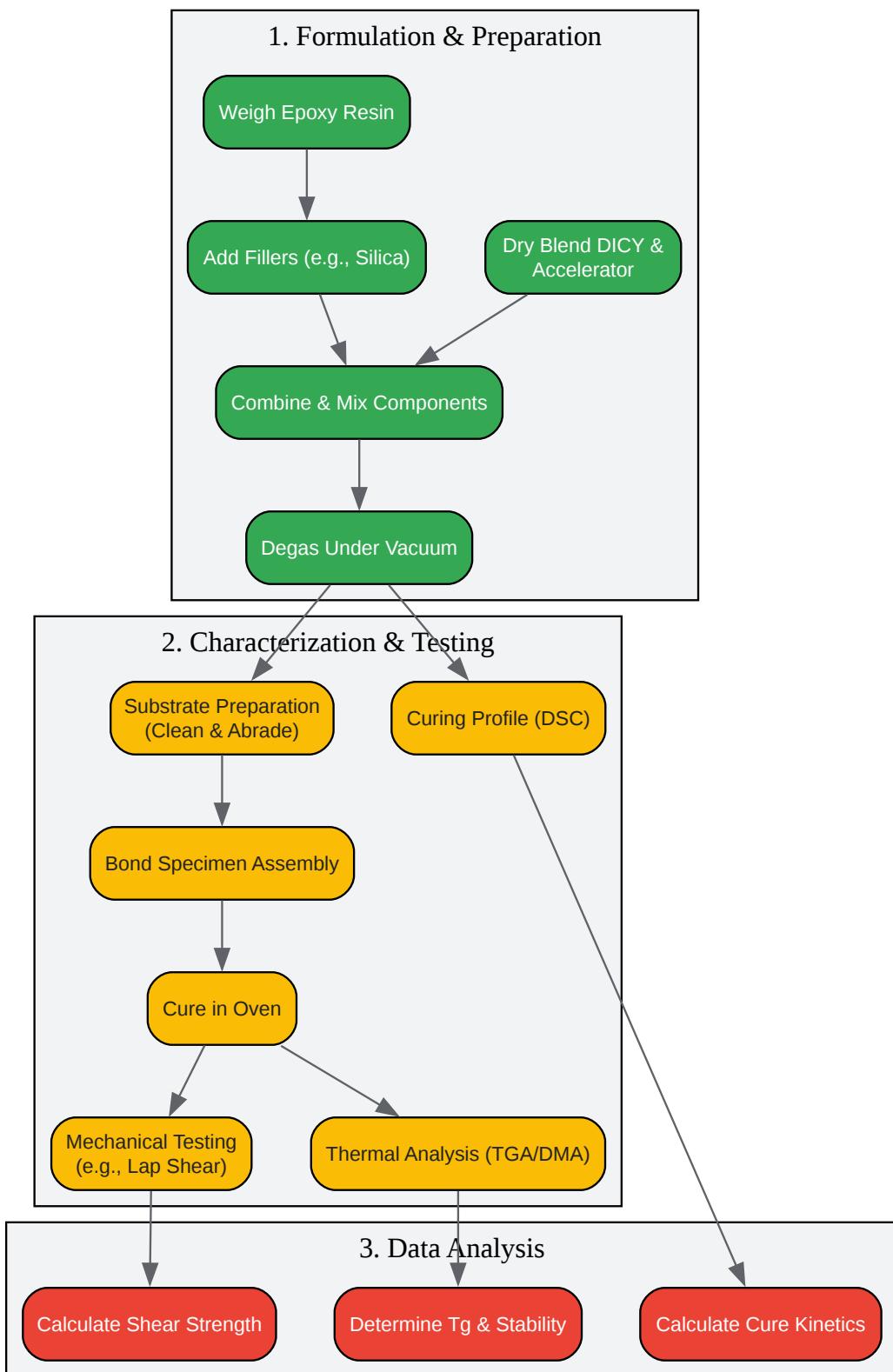
- Equipment:
 - Differential Scanning Calorimeter (DSC)
 - Hermetically sealed aluminum DSC pans
- Procedure:
 - Sample Preparation: Accurately weigh 5-10 mg of the uncured adhesive formulation into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
 - Dynamic Scan (to determine cure profile): a. Place the sample and reference pans into the DSC cell. b. Heat the sample from room temperature (e.g., 25°C) to a temperature well above the curing exotherm (e.g., 250-300°C) at a constant heating rate (e.g., 10°C/min). c. Record the heat flow as a function of temperature. The resulting curve will show an exothermic peak representing the curing reaction. d. From the curve, determine the onset temperature, the peak temperature (T_{peak}), and the total heat of reaction (ΔH_{total}).
 - Isothermal Scan (to determine cure kinetics at a specific temperature): a. Heat the sample as rapidly as possible to the desired isothermal cure temperature (e.g., 150°C). b. Hold the sample at this temperature for a sufficient time for the reaction to complete (indicated by the heat flow returning to the baseline). c. Integrate the area of the exothermic peak to determine the heat of reaction at that temperature.

Protocol 3: Measurement of Lap Shear Strength

This protocol measures the adhesive strength of the cured epoxy between two substrates (e.g., aluminum or steel). It is based on standards such as ASTM D1002.

- Equipment:
 - Substrate coupons (e.g., aluminum, 100 mm x 25 mm x 1.6 mm)
 - Curing oven
 - Tensile testing machine with grips
 - Spacers or shims to control bondline thickness
- Procedure:
 - Substrate Preparation: a. Degrease the bonding area of the substrate coupons with a solvent like acetone or isopropanol. b. Abrade the surface with sandpaper or grit blasting to create a rough surface for better mechanical interlocking.[8] c. Clean the surface again to remove any loose particles.[8]
 - Bonding: a. Apply a thin, uniform layer of the uncured adhesive to the prepared surface of one coupon. b. Place a second coupon over the adhesive in an overlapping configuration (typically 12.7 mm overlap). c. Use spacers or clamps to maintain a consistent bondline thickness and apply light pressure.[8]
 - Curing: Place the assembled specimen in a preheated oven and cure according to the desired schedule (e.g., 60 minutes at 150°C).
 - Testing: a. Allow the cured specimen to cool to room temperature. b. Mount the specimen in the grips of the tensile testing machine. c. Apply a tensile load at a constant rate of separation (e.g., 1.3 mm/min) until failure occurs. d. Record the maximum load at failure.
 - Calculation: Calculate the lap shear strength by dividing the maximum load by the overlap area.

Diagram of the Experimental Workflow

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Caption: Experimental workflow for preparing and characterizing a DICY-cured epoxy adhesive.

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